4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol
Description
Properties
IUPAC Name |
4-[[3-(2-chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-21(13-14-25)24(27-17-7-9-18(28)10-8-17)22-15-20(11-12-23(22)26-16)29-19-5-3-2-4-6-19/h2-12,15,28H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPQSPIXIFEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC3=CC=CC=C3)NC4=CC=C(C=C4)O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol , with CAS number 861210-03-9, is an organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : CHClNO
- Molecular Weight : 404.89 g/mol
- CAS Number : 861210-03-9
- Chemical Structure : The structure features a quinoline core substituted with a chloroethyl group and a phenol moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 404.89 g/mol |
| CAS Number | 861210-03-9 |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. The chloroethyl group is known to enhance the cytotoxicity of such compounds against various cancer cell lines.
The mechanism often involves the formation of DNA cross-links, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the context of alkylating agents used in chemotherapy.
Nephrotoxicity Studies
A comparative study on related compounds has shown that chlorinated anilines can exhibit nephrotoxic effects. For instance, 4-amino-2-chlorophenol was evaluated for its nephrotoxic potential using isolated renal cortical cells (IRCC). The study found that the nephrotoxic potential varied significantly based on the molecular structure and substituents present on the aromatic ring .
Table 2: Comparative Nephrotoxic Potential of Aminophenols
| Compound | Nephrotoxic Potential Rank |
|---|---|
| 4-Amino-2,6-dichlorophenol | 1 |
| 4-Amino-2-chlorophenol | 2 |
| 4-Aminophenol | 3 |
| 4-Amino-3-chlorophenol | 4 |
Case Study 1: Antitumor Activity
In a study evaluating the antitumor activity of phenoxyquinoline derivatives, This compound demonstrated potent activity against several tumor cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Toxicological Assessment
Another investigation assessed the toxicological profile of this compound in vivo using rodent models. Results indicated dose-dependent toxicity with significant effects observed on liver and kidney functions at higher concentrations. These findings emphasize the need for careful evaluation of therapeutic windows when considering this compound for clinical applications.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs: Quinoline Derivatives
4-((3-((2-Chloroethyl)ethylamino)propyl)amino)-6-methoxyquinoline (ICR-174)
- Structure: Shares the quinoline core and 2-chloroethyl group but includes a methoxy group at position 6 and an ethylamino-propyl side chain.
- Activity : Exhibits mutagenic and antitumor properties, with an LD₅₀ of 1.65 mg/kg (intraperitoneal, mice) .
4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino}phenol
- Structure: A pyrimidine analog with a phenol group and methylthio substituent.
- Key Differences: The pyrimidine ring system vs. quinoline may result in distinct DNA-binding affinities and metabolic pathways.
Functional Analogs: Nitrosoureas
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
- Structure : Contains two 2-chloroethyl groups and a nitrosourea moiety.
- Activity : Broad antineoplastic activity with delayed hematologic toxicity (leukopenia, thrombocytopenia) at 125–250 mg/m² .
- Comparison: Alkylating Activity: BCNU’s dual chloroethyl groups enable cross-linking DNA, whereas the target compound’s single 2-chloroethyl group may limit alkylation efficiency .
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structure : Cyclohexyl substituent enhances lipid solubility vs. BCNU.
- Activity : Superior activity against intracranial tumors (e.g., glioblastoma) due to enhanced CNS penetration .
- Comparison: Therapeutic Index: CCNU’s therapeutic index is influenced by carbamoylating activity, which may correlate with toxicity—a factor less relevant to the target compound due to structural differences . Metabolism: CCNU degrades rapidly in plasma (half-life ~5 minutes), whereas the quinoline scaffold in the target compound may confer greater stability .
Mechanistic and Pharmacokinetic Comparisons
| Parameter | Target Compound | BCNU | CCNU | ICR-174 |
|---|---|---|---|---|
| Alkylating Groups | 1 (2-chloroethyl) | 2 (2-chloroethyl) | 1 (2-chloroethyl) | 1 (2-chloroethyl) |
| Lipid Solubility | High (phenoxy group) | Moderate | High (cyclohexyl) | Moderate |
| Toxicity Profile | Not reported | Hematologic (delayed) | Hematologic, hepatic | Mutagenic, acute toxicity |
| CNS Penetration Potential | Likely high | Moderate | High | Low |
| Metabolic Stability | Presumed stable (quinoline) | Rapid degradation | Rapid degradation | Unknown |
Research Findings and Implications
- Alkylating Efficiency : The single 2-chloroethyl group in the target compound may limit DNA cross-linking compared to BCNU but reduce systemic toxicity .
- Carbamoylation : Unlike nitrosoureas, the target compound lacks a nitrosourea moiety, suggesting minimal carbamoylating activity—a factor linked to delayed toxicity in CCNU .
- Solubility and Distribution: High lipid solubility from the phenoxy group could enhance tissue distribution, akin to CCNU, but requires validation via preclinical studies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves condensation of quinoline precursors with phenolic amines. Key steps include:
- Chloroethylation : Use of 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions (K₂CO₃/CH₃CN) at reflux (70–100°C) to introduce the chloroethyl moiety .
- Coupling Reactions : Catalytic systems like CAN (ceric ammonium nitrate) in methanol for quinoline-amine coupling, monitored via TLC and purified via silica gel chromatography (petroleum ether/EtOAc eluent) .
- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of quinoline to phenol derivatives) and solvent polarity to minimize side products .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions. For example, phenolic -OH protons appear as broad singlets (~δ 9–10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with chloroethyl and phenoxy groups .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, such as dihedral angles between quinoline and phenol rings, critical for confirming regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Perform assays across a concentration gradient (e.g., 0.1–100 μM) to distinguish between therapeutic and toxic thresholds. Use cell viability assays (MTT) and microbial inhibition zones .
- Target Specificity Profiling : Compare binding affinities to bacterial enzymes (e.g., DNA gyrase) vs. human kinases via SPR (surface plasmon resonance) or molecular docking .
- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (DMSO controls) .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Methodology :
- Longitudinal Stability Studies : Expose the compound to simulated environmental conditions (pH 4–9, UV light, 25–40°C) and monitor degradation via LC-MS. Track byproducts like chlorinated quinoline derivatives .
- Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential via OECD Test Guideline 305 .
- Soil/Water Partitioning : Measure log Kₒₜ (organic carbon-water coefficient) using batch equilibrium methods to predict mobility in ecosystems .
Q. How can discrepancies in synthetic yields between published protocols be systematically addressed?
- Methodology :
- Reaction Kinetic Analysis : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps (e.g., amine-quinoline coupling) .
- Catalyst Screening : Test alternatives to CAN, such as Lewis acids (AlCl₃) or organocatalysts, to improve efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
